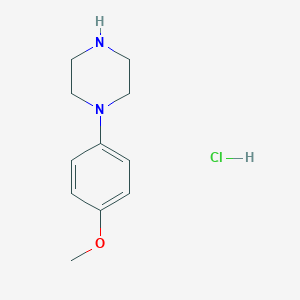

1-(4-Methoxyphenyl)piperazine hydrochloride

説明

特性

IUPAC Name |

1-(4-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDUYKRPHHPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-47-5, 84145-43-7 | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50480212 | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-47-5, 70849-64-8, 84145-43-7 | |

| Record name | Piperazine, dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-methoxyphenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARJ7BR8SNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Methoxyphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP), a substituted piperazine derivative, has garnered interest within the scientific community for its psychoactive properties and complex pharmacological profile. This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its interactions with monoaminergic systems. While quantitative data for p-MeOPP is limited in publicly available literature, this document synthesizes the existing information, draws inferences from structurally related arylpiperazine compounds, and presents detailed experimental methodologies for its characterization. The guide is intended to serve as a valuable resource for researchers engaged in neuroscience, pharmacology, and drug development.

Introduction

1-(4-Methoxyphenyl)piperazine, also known as p-MeOPP or 4-MeOPP, is a psychoactive compound belonging to the piperazine class of substances. It has been identified as a component in recreational drugs, often in combination with other piperazine derivatives. Its effects are reported to be both stimulant and euphoric, suggesting a complex interaction with multiple neurotransmitter systems in the central nervous system (CNS). Understanding the precise mechanism of action of p-MeOPP is crucial for elucidating its pharmacological and toxicological profile. This guide aims to provide an in-depth overview of its molecular targets, the downstream signaling pathways it modulates, and its metabolic fate.

Core Mechanism of Action

The primary mechanism of action of this compound is believed to be its modulation of monoamine neurotransmitter systems, including serotonin (5-HT) and dopamine (DA). It is thought to exert its effects through a combination of receptor binding and interaction with monoamine transporters. The pharmacological profile of arylpiperazines is diverse, with individual compounds displaying varying affinities and efficacies at a range of targets.

Interaction with Serotonin Receptors

Interaction with Dopamine Receptors

The dopaminergic system is another key target for arylpiperazine compounds. Many derivatives exhibit affinity for D2-like dopamine receptors (D2, D3, and D4). The nature of this interaction can range from antagonism to partial agonism, contributing to the complex psychoactive effects of these compounds. The euphoric properties reported for p-MeOPP suggest a potential interaction with the dopamine reward pathway.

Effects on Monoamine Transporters

In addition to direct receptor binding, p-MeOPP has been reported to inhibit the reuptake and induce the release of monoamine neurotransmitters in vitro[2]. This action on the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) would lead to increased synaptic concentrations of these neurotransmitters, contributing to its stimulant effects. However, specific IC50 values for p-MeOPP at these transporters are not well-documented in the literature.

Quantitative Pharmacological Data

A significant challenge in defining the precise mechanism of action of p-MeOPP is the scarcity of publicly available, comprehensive quantitative binding and functional data for this specific molecule. The following tables summarize the available data and include data from structurally related compounds to provide a broader context for its potential interactions.

Table 1: Receptor Binding Affinities (Ki) of 1-(4-Methoxyphenyl)piperazine and Related Compounds

| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 | Rat | Radioligand Binding | [1] |

| 5-HT1A | 476 | Rat | Radioligand Binding | [1] | |

| General Arylpiperazines | 5-HT1A | Variable (nM to µM) | Various | Radioligand Binding | General knowledge |

| 5-HT2A | Variable (nM to µM) | Various | Radioligand Binding | General knowledge | |

| D2 | Variable (nM to µM) | Various | Radioligand Binding | General knowledge |

Note: Data for 1-[2-(4-methoxyphenyl)phenyl]piperazine is provided as a structurally related compound. The binding profile of 1-(4-methoxyphenyl)piperazine may differ.

Table 2: Monoamine Transporter Inhibition (IC50) Data for Piperazine Derivatives

| Compound | Transporter | IC50 (µM) | Species | Assay Type | Reference |

| m-Chlorophenylpiperazine (mCPP) | SERT | 0.23 | Human | Radioligand Binding | [3] |

| General Piperazines | SERT | Variable | Various | Uptake Inhibition | General knowledge |

| DAT | Variable | Various | Uptake Inhibition | General knowledge | |

| NET | Variable | Various | Uptake Inhibition | General knowledge |

Note: Data for mCPP is provided as a representative piperazine derivative. The inhibitory potency of 1-(4-methoxyphenyl)piperazine may differ.

Signaling Pathways

The interaction of 1-(4-methoxyphenyl)piperazine with its target receptors initiates downstream intracellular signaling cascades. The specific pathways activated or inhibited depend on the receptor subtype and the nature of the interaction (agonism vs. antagonism).

Serotonin Receptor Signaling

-

5-HT1A Receptor (Gi/o-coupled): As many arylpiperazines are agonists or partial agonists at 5-HT1A receptors, p-MeOPP may lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to the modulation of various cellular processes, including neuronal excitability.

-

5-HT2A Receptor (Gq/11-coupled): If p-MeOPP acts as an antagonist at 5-HT2A receptors, it would block the serotonin-induced activation of phospholipase C (PLC), thereby preventing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and protein kinase C (PKC) activation.

Dopamine Receptor Signaling

-

D2-like Receptors (Gi/o-coupled): Antagonism at D2, D3, and D4 receptors would block the inhibitory effect of dopamine on adenylyl cyclase, potentially leading to an increase or normalization of cAMP levels in specific neuronal populations. This action is a hallmark of many antipsychotic drugs.

References

- 1. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 3. Frontiers | Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants [frontiersin.org]

Navigating the Therapeutic Potential of 1-(4-Methoxyphenyl)piperazine Hydrochloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural analogs of 1-(4-methoxyphenyl)piperazine hydrochloride, a core scaffold in medicinal chemistry, and their associated biological activities. By examining the structure-activity relationships (SAR), this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents targeting various neurological and psychiatric disorders. The following sections detail the quantitative activity of these analogs, the experimental protocols used for their evaluation, and visual representations of key biological pathways and experimental workflows.

Core Compound and its Significance

1-(4-Methoxyphenyl)piperazine is a versatile chemical entity, with its derivatives showing significant affinity and selectivity for a range of biological targets, particularly serotonin (5-HT) and dopamine receptors. Modifications to the aryl ring and the piperazine moiety have led to the development of compounds with diverse pharmacological profiles, including agonists, antagonists, and partial agonists at these receptors. Such compounds are instrumental in the research and development of treatments for conditions like anxiety, depression, psychosis, and pain.[1]

Structure-Activity Relationship and Quantitative Data

The biological activity of 1-(4-methoxyphenyl)piperazine analogs is highly dependent on the nature and position of substituents on the aromatic ring and the group attached to the second nitrogen of the piperazine ring. The following tables summarize the quantitative data (Ki values in nM) for a selection of analogs at key serotonin and dopamine receptors, providing a clear comparison of their binding affinities.

| Compound ID | R (Substitution on Phenyl Ring) | X (Substitution on Piperazine N) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | D2 Ki (nM) |

| 1 | 4-OCH3 | H | - | - | - | - |

| 2a | 2-OCH3 | 3-nitrophenethyl | - | - | - | - |

| 9b | 2,3-dichloro | [long-chain substituent] | 23.9 | 39.4 | 45.0 | - |

| 12a | 2-OCH3 | [long-chain substituent] | 41.5 | 315 | 42.5 | 300 |

| 24 | 3-CF3 | 4-succinimidocyclohexyl | 4 | >100-fold selectivity | - | - |

Data compiled from multiple sources.[1][2]

| Compound ID | Aryl Group | Linker | Terminal Group | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |

| 6 | Phenyl | Butyl | Carboxamide | <10 | - | 5.4 - 56 |

| 7 | 2-Methoxyphenyl | Butyl | Carboxamide | 3.5 | - | ~3-fold enhancement vs. 6 |

Data from studies on dopamine receptor subtype selectivity.[3]

Experimental Protocols

The evaluation of the biological activity of these compounds relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound for the 5-HT1A receptor.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO-K1) cells expressing the human 5-HT1A receptor.

-

[3H]8-hydroxy-DPAT (radioligand).

-

Test compounds (ligands) at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

-

Metergoline (for determining non-specific binding).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes (10 µg of protein), [3H]8-hydroxy-DPAT (at a final concentration of 0.25 nM), and the test compound across a range of concentrations (e.g., 1 nM to 1 µM).

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled ligand, such as metergoline (10 µM).

-

Incubation Period: Incubate the mixture for 60 minutes at room temperature.[4]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The affinity of the test compound (Ki value) can be determined by analyzing the competition binding data using non-linear regression analysis (e.g., using the Cheng-Prusoff equation).

Functional Assay: GTPγS Binding Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS (radiolabeled guanosine triphosphate analog).

-

GDP (Guanosine diphosphate).

-

Test compound.

-

Assay buffer.

Procedure:

-

Pre-incubation: Incubate the cell membranes with the test compound for a defined period.

-

GTPγS Binding: Add [35S]GTPγS and GDP to the mixture.

-

Incubation: Incubate to allow for the binding of [35S]GTPγS to activated G-proteins.

-

Termination and Filtration: Stop the reaction and filter the mixture to separate bound [35S]GTPγS.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Analysis: The level of [35S]GTPγS binding indicates the degree of G-protein activation by the test compound, thus determining its functional efficacy.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 1-(4-methoxyphenyl)piperazine analogs.

Caption: 5-HT1A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

This guide provides a foundational understanding of the structural analogs of this compound and their activity. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery, facilitating the development of novel and more effective therapeutics.

References

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Biological Targets and Pathways of 1-(4-Methoxyphenyl)piperazine Hydrochloride

Introduction

1-(4-Methoxyphenyl)piperazine hydrochloride, also known by its synonyms p-Methoxyphenylpiperazine (pMeOPP) and 4-Methoxyphenylpiperazine (4-MeOPP), is a psychoactive compound belonging to the piperazine chemical class.[1] It has been identified as a designer drug and is known for its stimulant-like effects, often compared to those of amphetamine and MDMA.[2] This technical guide provides an in-depth exploration of its biological targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its pharmacological profile.

Biological Targets

The primary biological targets of this compound are components of the monoaminergic neurotransmitter systems in the central nervous system. Its mechanism of action is multifaceted, involving interactions with serotonin receptors and monoamine transporters.[1][3]

Serotonin Receptors

This compound is characterized as a non-selective serotonin receptor agonist.[1][3] This indicates that it can bind to and activate various subtypes of serotonin (5-HT) receptors, contributing to its psychoactive effects. The specific subtypes it interacts with and its affinity for each are not well-documented in publicly available literature.

Monoamine Transporters

The compound is also known to be a monoamine reuptake inhibitor and releasing agent.[1][3] This action is directed at the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, it increases their extracellular concentrations, leading to enhanced neurotransmission. Furthermore, as a releasing agent, it can induce the non-exocytotic release of these monoamines from presynaptic terminals.

Dopamine Receptors

Some reports suggest that this compound may also possess dopamine antagonistic properties, meaning it could block the action of dopamine at its receptors.[2] However, the specific dopamine receptor subtypes involved and the affinity of the compound for these receptors require further investigation.

Adrenergic Receptors

Derivatives of 1-(4-methoxyphenyl)piperazine have been shown to exhibit selective antagonism at α1-adrenoceptors. While this has been noted for related compounds, the direct activity of this compound at these receptors is not well-characterized.

Quantitative Pharmacological Data

As mentioned, specific quantitative data for this compound is scarce in the public domain. The following tables are provided as a framework for summarizing such data once it becomes available through further research.

Receptor Binding Affinities (Ki)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Serotonin | ||||

| 5-HT1A | ||||

| 5-HT2A | ||||

| Dopamine | ||||

| D1 | ||||

| D2 | ||||

| Adrenergic | ||||

| α1A | ||||

| α1B | ||||

| α1D |

Monoamine Transporter Inhibition (IC50)

| Transporter | Radiotracer | Tissue/Cell Line | IC50 (nM) | Reference |

| SERT | ||||

| DAT | ||||

| NET |

Functional Activity (EC50/Emax)

| Assay Type | Receptor/Transporter | Cell Line | EC50 (nM) | Emax (%) | Reference |

| cAMP Inhibition | 5-HT1A | ||||

| [³⁵S]GTPγS Binding | 5-HT1A | ||||

| Calcium Mobilization | 5-HT2A | ||||

| Monoamine Release | SERT | ||||

| Monoamine Release | DAT | ||||

| Monoamine Release | NET |

Signaling Pathways

The interaction of this compound with its biological targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways associated with the receptor families it is known to modulate.

Experimental Protocols

The characterization of the pharmacological profile of this compound involves a series of in vitro assays. The following sections detail the general methodologies for these key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific receptors.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor in a sample of tissue or cells expressing that receptor.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

The membrane preparation is incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors, or [³H]spiperone for D2 receptors) and varying concentrations of unlabeled this compound.

-

Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Monoamine Transporter Uptake Assay

Objective: To determine the potency (IC50) of this compound to inhibit monoamine reuptake.

Principle: This assay measures the ability of the test compound to block the uptake of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) into cells expressing the corresponding transporter (SERT, DAT, or NET).

Methodology:

-

Cell Culture:

-

HEK293 or other suitable cells are cultured and transfected to express the human serotonin, dopamine, or norepinephrine transporter.

-

-

Uptake Inhibition Assay:

-

Cells are plated in multi-well plates and washed with assay buffer.

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of the radiolabeled monoamine substrate is added, and the cells are incubated for a short period (e.g., 5-15 minutes) at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

-

Quantification:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.

-

Functional Assays

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at Gi/o-coupled receptors.

Principle: Activation of Gi/o-coupled receptors inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of the test compound to inhibit forskolin-stimulated cAMP production.

Methodology:

-

Cell Culture:

-

Cells expressing the receptor of interest (e.g., CHO or HEK293 cells with recombinant 5-HT1A receptors) are used.

-

-

cAMP Measurement:

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

The EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition) are determined from the concentration-response curve.

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at Gq-coupled receptors.

Principle: Activation of Gq-coupled receptors stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores. This assay measures the increase in intracellular Ca²⁺ concentration upon receptor activation.

Methodology:

-

Cell Culture and Dye Loading:

-

Cells expressing the receptor of interest (e.g., HEK293 cells with recombinant 5-HT2A receptors) are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Fluorescence Measurement:

-

The baseline fluorescence is measured.

-

Varying concentrations of this compound are added to the cells.

-

The change in fluorescence intensity, which corresponds to the increase in intracellular Ca²⁺, is monitored in real-time using a fluorescence plate reader.

-

-

Data Analysis:

-

The EC50 (concentration for 50% of maximal response) and Emax (maximal response) are determined from the concentration-response curve.

-

Conclusion

This compound is a pharmacologically active compound with a complex mechanism of action primarily targeting the monoaminergic systems. Its activity as a non-selective serotonin receptor agonist and a monoamine reuptake inhibitor/releaser underlies its stimulant effects. While its general biological targets and the associated signaling pathways are understood, a comprehensive quantitative pharmacological profile is not yet publicly available. Further research is required to fully elucidate its receptor binding affinities, transporter inhibition potencies, and functional activities, which will be crucial for a complete understanding of its psychoactive properties and potential therapeutic or toxicological implications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methoxyphenyl)piperazine hydrochloride, a piperazine derivative of significant interest in neuroscience and pharmacological research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 1-(4-Methoxyphenyl)piperazine and its hydrochloride salt, facilitating easy comparison and reference.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-MeOPP, p-MeOPP, Paraperazine | [2][3] |

| CAS Number | 38869-47-5 (dihydrochloride), 84145-43-7 (monohydrochloride), 38212-30-5 (free base) | [1][2][4][5] |

| Molecular Formula | C₁₁H₁₈Cl₂N₂O (dihydrochloride), C₁₁H₁₇ClN₂O (monohydrochloride) | [1][6] |

| Molecular Weight | 265.18 g/mol (dihydrochloride), 228.72 g/mol (monohydrochloride) | [1][6] |

Table 2: Physical and Chemical Characteristics

| Property | Value | Form | Source(s) |

| Melting Point | ~240 °C | Dihydrochloride | [7] |

| 42-47 °C | Free Base | [3][4][8][9] | |

| Boiling Point | 344 °C at 760 mmHg | Free Base | [3][10] |

| pKa | 8.98 ± 0.10 (Predicted) | Free Base | [4][9] |

| logP | 1.49860 | Free Base | [10] |

| Appearance | Crystalline solid, Pale yellow to yellow liquid | Dihydrochloride, Free Base | [2][3] |

Table 3: Solubility Data

| Solvent | Solubility (Dihydrochloride) | Source(s) |

| DMSO | 30 mg/mL, 25 mg/mL (ultrasonic) | [2][6] |

| PBS (pH 7.2) | 10 mg/mL | [2] |

| DMF | 5 mg/mL | [2] |

| Methanol | 1 mg/mL | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties are not exhaustively available in the public domain. However, this section outlines the general methodologies typically employed for the synthesis and analysis of compounds like this compound.

Synthesis of this compound

A common synthetic route involves the nucleophilic aromatic substitution reaction between 4-methoxyaniline and bis(2-chloroethyl)amine under acidic conditions.[11] Another approach is the cyclo-condensation of diethanolamine with p-anisidine hydrochloride.[12] The hydrochloride salt is then formed by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether.[11][12][13]

General Procedure for Salt Formation:

-

The free base, 1-(4-methoxyphenyl)piperazine, is dissolved in an anhydrous solvent (e.g., ethanol, diethyl ether).

-

A solution of hydrochloric acid in the same or a compatible solvent is added dropwise to the solution of the free base while stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.[13]

Analytical Methods for Quantification

Validated analytical methods for the quantification of this compound in complex matrices, such as biological samples, typically involve chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the detection and quantification of piperazine derivatives.[11][14] The sample is first extracted and may require derivatization to increase volatility before injection into the GC system. The mass spectrometer provides sensitive and specific detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the analysis of such compounds, particularly in biological fluids.[11][14] It often requires less sample preparation than GC-MS and is suitable for non-volatile and thermally labile compounds.

General LC-MS/MS Screening Method: A typical screening method would involve protein precipitation from a serum sample, followed by dilution and direct injection into the LC-MS/MS system.[2] Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[15]

Biological Activity and Signaling

This compound exhibits a mixed mechanism of action, primarily functioning as a serotonergic agent and a dopamine antagonist.[2][11] Its activity is comparable in some aspects to substances like 3,4-methylenedioxymethamphetamine (MDMA).[2][11] The compound is known to interact with serotonin (5-HT) receptors and may act as a monoamine neurotransmitter reuptake inhibitor and releasing agent.[11]

The metabolism of 1-(4-methoxyphenyl)piperazine is primarily carried out in the liver by the cytochrome P450 enzyme CYP2D6, which demethylates it to its active metabolite, para-hydroxyphenylpiperazine.[11][16]

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

References

- 1. This compound | C11H17ClN2O | CID 12201197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]

- 9. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. This compound|RUO [benchchem.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 16. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

In Vitro Pharmacological Profile of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP), a substituted piperazine derivative, has garnered interest within the scientific community for its psychoactive properties, primarily characterized by stimulant and euphoric effects. This technical guide provides a comprehensive overview of the in vitro pharmacology of pMeOPP, summarizing its known interactions with key central nervous system targets. While a complete quantitative profile remains to be fully elucidated in publicly accessible literature, this document consolidates available data on its receptor binding affinity and functional activity at various neurotransmitter receptors and transporters. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and characterization of this compound.

Introduction

1-(4-Methoxyphenyl)piperazine (pMeOPP) belongs to the piperazine class of compounds, many of which exhibit psychoactive effects. It is recognized as a monoamine reuptake inhibitor and releasing agent, as well as a non-selective serotonin receptor agonist. Its mechanism of action is considered to be mixed, with purported serotonergic and dopamine antagonistic properties. In vivo, pMeOPP is metabolized primarily by the cytochrome P450 enzyme CYP2D6 via O-demethylation to its active metabolite, para-hydroxyphenylpiperazine. This guide focuses on the in vitro characteristics of the parent compound, this compound, to provide a foundational understanding for researchers in pharmacology and drug development.

Receptor and Transporter Binding Affinity

| Target | Ligand/Assay | Species | Tissue/System | Ki (nM) | IC50 (nM) | Reference |

| Serotonin Receptors | ||||||

| 5-HT1A | [3H]8-OH-DPAT | Rat | Hippocampal Membranes | - | pIC50 = 8.87 (for a related compound) | [1] |

| 5-HT2A | - | - | - | - | - | Data Not Available |

| 5-HT2C | - | - | - | - | - | Data Not Available |

| Dopamine Receptors | ||||||

| D2 | - | - | - | - | - | Data Not Available |

| D3 | - | - | - | - | - | Data Not Available |

| Adrenergic Receptors | ||||||

| α1 | - | - | - | - | - | Data Not Available |

| α2 | - | - | - | - | - | Data Not Available |

| Monoamine Transporters | ||||||

| SERT | [3H]Paroxetine | Human | HEK293 cells | - | - | Data Not Available |

| DAT | [3H]WIN 35,428 | Human | HEK293 cells | - | - | Data Not Available |

| NET | [3H]Nisoxetine | Human | HEK293 cells | - | - | Data Not Available |

Note: The pIC50 value for the 5-HT1A receptor is for the related compound WAY-100635, which shares the 1-(o-methoxyphenyl)piperazine moiety, suggesting pMeOPP may also have significant affinity for this target. Further studies are required to determine the precise Ki values for pMeOPP.

Functional Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, and to quantify its potency and efficacy.

Monoamine Transporter Activity

In vitro studies have indicated that pMeOPP inhibits the reuptake and induces the release of monoamine neurotransmitters, a mechanism shared with stimulant drugs like amphetamines. However, specific IC50 values for reuptake inhibition and EC50 values for neurotransmitter release are not well-documented in publicly available literature.

G-Protein Coupled Receptor (GPCR) Functional Assays

Given its presumed activity at serotonin and dopamine receptors, which are predominantly G-protein coupled receptors (GPCRs), key functional assays include the measurement of second messengers like cyclic AMP (cAMP) and the recruitment of β-arrestin.

| Assay Type | Target | Cell Line | Effect | EC50/IC50 (nM) | Emax (%) | Reference |

| cAMP Accumulation | 5-HT1A | CHO or HEK293 | Inhibition of Forskolin-stimulated cAMP | Data Not Available | Data Not Available | - |

| β-Arrestin Recruitment | 5-HT Receptors | U2OS or HEK293 | - | Data Not Available | Data Not Available | - |

| β-Arrestin Recruitment | Dopamine Receptors | U2OS or HEK293 | - | Data Not Available | Data Not Available | - |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to characterize the pharmacology of this compound.

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of pMeOPP for a target receptor or transporter.

Caption: Workflow for a cAMP inhibition functional assay.

Materials:

-

Cell Line: A cell line stably expressing the Gi-coupled receptor of interest (e.g., CHO-h5HT1A).

-

Test Compound: this compound.

-

Forskolin: To stimulate adenylyl cyclase.

-

cAMP Detection Kit: e.g., HTRF, LANCE, or GloSensor cAMP assay kits.

-

Assay Plate: White, opaque 96- or 384-well plates.

-

Plate Reader: Compatible with the chosen detection technology.

Procedure:

-

Cell Plating: Seed the cells into the assay plate at an optimized density and allow them to attach overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a short period.

-

Stimulation: Add a fixed concentration of forskolin (typically the EC80) to all wells (except for the basal control) to induce cAMP production.

-

Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.

-

Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the measured signal (inversely proportional to cAMP levels for some kits) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 and the maximum inhibition (Emax).

β-Arrestin Recruitment Assay (General Protocol)

This assay measures the recruitment of β-arrestin to an activated GPCR, providing a readout of receptor activation that is independent of G-protein signaling.

Signaling Pathway for β-Arrestin Recruitment

References

An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Methoxyphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP HCl) is a substituted piperazine derivative with reported stimulant and euphoric effects. This technical guide provides a comprehensive overview of its pharmacological profile, synthesizing available data on its mechanism of action, receptor and transporter interactions, and pharmacokinetic properties. The information presented is intended to support further research and drug development efforts related to this compound and its analogs. While quantitative data for p-MeOPP HCl is limited in publicly available literature, this guide contextualizes its profile with data from related phenylpiperazine compounds and details the experimental protocols necessary for its full characterization.

Introduction

Substituted piperazine derivatives have garnered significant attention in medicinal chemistry and pharmacology due to their diverse pharmacological activities, particularly their interactions with central nervous system targets. 1-(4-Methoxyphenyl)piperazine (p-MeOPP), a member of this class, has been identified as a compound with stimulant properties, sharing some mechanistic similarities with drugs like amphetamine and 3,4-methylenedioxymethamphetamine (MDMA).[1][2] Its hydrochloride salt is the commonly used form in research settings. Understanding the detailed pharmacological profile of p-MeOPP HCl is crucial for elucidating its therapeutic potential and abuse liability.

Mechanism of Action

The primary mechanism of action of p-MeOPP is believed to involve the modulation of monoamine neurotransmitter systems, specifically serotonin and dopamine.[1] It is reported to act as both a monoamine reuptake inhibitor and a releasing agent, leading to increased extracellular concentrations of these neurotransmitters.[1] Additionally, like other phenylpiperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP), p-MeOPP may also exhibit activity as a non-selective serotonin receptor agonist.[1] This dual action on both transporters and receptors contributes to its complex pharmacological effects.

Receptor and Transporter Binding Profile

Quantitative binding affinity data (Ki values) for 1-(4-Methoxyphenyl)piperazine at various serotonin and dopamine receptor subtypes are not extensively available in the public domain. However, the general profile of phenylpiperazines suggests likely interaction with several key receptors. For context, binding affinities of structurally related piperazine derivatives are often in the nanomolar to micromolar range for various 5-HT and dopamine receptors.

Table 1: Receptor Binding Affinity (Ki) of this compound (Data not currently available)

| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source/Cell Line | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | Data not available | |||

| 5-HT2A | Data not available | |||

| 5-HT2C | Data not available | |||

| Dopamine Receptors | ||||

| D1 | Data not available | |||

| D2 | Data not available | |||

| D3 | Data not available |

Note: This table is included as a template for future data. Researchers are encouraged to perform radioligand binding assays to populate these fields.

Monoamine Transporter Interaction

p-MeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters in vitro.[1] The potency of these effects, represented by IC50 values for uptake inhibition and EC50 values for release, are critical for understanding its stimulant properties.

Table 2: In Vitro Monoamine Transporter Activity of 1-(4-Methoxyphenyl)piperazine (Data not currently available)

| Transporter | Uptake Inhibition IC50 (nM) | Release EC50 (nM) | Assay Type | Reference |

| Dopamine (DAT) | Data not available | Data not available | ||

| Serotonin (SERT) | Data not available | Data not available | ||

| Norepinephrine (NET) | Data not available | Data not available |

Note: This table is included as a template for future data. Researchers are encouraged to perform in vitro uptake and release assays to determine these values.

Pharmacokinetics

The metabolism of p-MeOPP has been studied in male Wistar rats. The primary metabolic pathway is O-demethylation to 1-(4-hydroxyphenyl)piperazine (4-HO-PP), a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[3]

Table 3: Pharmacokinetic Parameters of 1-(4-Methoxyphenyl)piperazine

| Parameter | Value | Species | Enzyme/System | Reference |

| Metabolism | ||||

| Km (O-demethylation) | 48.34 ± 14.48 µM | Human (cDNA-expressed) | CYP2D6 | [3] |

| Vmax (O-demethylation) | 5.44 ± 0.47 pmol/min/pmol CYP | Human (cDNA-expressed) | CYP2D6 | [3] |

| Km (O-demethylation) | 204.80 ± 51.81 µM | Human (pooled liver microsomes) | pHLM | [3] |

| Vmax (O-demethylation) | 127.50 ± 13.25 pmol/min/mg protein | Human (pooled liver microsomes) | pHLM | [3] |

| Pharmacokinetic Parameters in Rats | ||||

| Cmax | Data not available | Rat | ||

| Tmax | Data not available | Rat | ||

| Half-life (t1/2) | Data not available | Rat | ||

| Bioavailability (F%) | Data not available | Rat |

Note: Further in vivo pharmacokinetic studies are required to determine Cmax, Tmax, half-life, and bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline standard protocols for key experiments.

Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol provides a general framework for determining the binding affinity of p-MeOPP HCl for various G protein-coupled receptors.

Objective: To determine the Ki value of this compound at specific serotonin and dopamine receptor subtypes.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

A suitable radioligand for the target receptor (e.g., [3H]WAY-100635 for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Raclopride for D2).

-

This compound.

-

A known non-labeled ligand for the receptor to determine non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cultured cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Serial dilutions of this compound or vehicle (for total binding).

-

A high concentration of a non-labeled specific ligand (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake and Release Assays

These assays are essential for quantifying the potency of p-MeOPP HCl as a monoamine transporter inhibitor and/or releasing agent.

Objective: To determine the IC50 (for uptake inhibition) and EC50 (for release) values of this compound at DAT, SERT, and NET.

Materials:

-

HEK293 cells or other suitable cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

-

Radiolabeled substrates: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.

-

This compound.

-

Known transporter inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) for controls.

-

Assay buffer (e.g., Krebs-Henseleit buffer).

-

Scintillation fluid and a liquid scintillation counter.

Procedure for Uptake Inhibition Assay:

-

Cell Plating: Plate transporter-expressing cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of this compound or a known inhibitor for a short period (e.g., 10-20 minutes).

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Termination: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the concentration of p-MeOPP HCl to determine the IC50 value.

Procedure for Release Assay:

-

Cell Plating and Loading: Plate cells as above. Pre-load the cells by incubating them with a radiolabeled substrate.

-

Washing: Wash the cells to remove extracellular radiolabel.

-

Release Stimulation: Add various concentrations of this compound to the cells.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Quantification: Collect the supernatant (extracellular medium) and lyse the cells to measure the remaining intracellular radioactivity.

-

Data Analysis: Calculate the percentage of radiolabel released into the supernatant at each concentration and plot against the concentration of p-MeOPP HCl to determine the EC50 value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To measure changes in extracellular dopamine and serotonin levels in a specific brain region (e.g., nucleus accumbens, prefrontal cortex) following systemic administration of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD).

-

This compound.

Procedure:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the target brain region. Allow for a post-operative recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period post-injection.

-

Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations in the post-injection samples as a percentage of the baseline levels and plot over time.

Conclusion

This compound is a pharmacologically active compound with a presumed mechanism of action involving the modulation of dopaminergic and serotonergic systems. While its stimulant and euphoric properties are anecdotally reported, a comprehensive quantitative understanding of its interaction with CNS targets is lacking in the current literature. This technical guide has summarized the available information and provided a framework of standard experimental protocols necessary to fully elucidate its pharmacological profile. Further research to generate robust data on receptor binding affinities, transporter interaction potencies, and in vivo pharmacokinetics is essential for a complete assessment of its therapeutic potential and abuse liability. The provided methodologies and data templates are intended to guide these future investigations.

References

- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)piperazine hydrochloride, also known as pMeOPP or 4-MeOPP, is a substituted piperazine derivative that has garnered interest in both forensic toxicology and pharmacological research. Initially identified as a component in recreational "party pills" for its purported stimulant and euphoric effects, its complex mechanism of action involving multiple neurotransmitter systems makes it a subject of scientific inquiry.[1] This document provides a comprehensive technical overview of its discovery, synthesis, physicochemical properties, and multifaceted pharmacology, intended for a scientific audience.

Discovery and History

The history of 1-(4-Methoxyphenyl)piperazine is not one of traditional pharmaceutical development but rather of emergence in the recreational drug market. It gained prominence as a so-called "designer drug," often mixed with other piperazine derivatives like benzylpiperazine (BZP) to modulate or enhance their psychoactive effects.[1] Consequently, much of the early scientific literature focuses on its detection in forensic samples, metabolism, and toxicological profile.[2] Its primary metabolite has been identified as 1-(4-hydroxyphenyl)piperazine, formed via O-demethylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[3] More recently, its interactions with monoamine transporters and receptors have made it a tool for neuropharmacological research.

Physicochemical Properties

The compound is typically handled as its hydrochloride salt to improve stability and solubility in aqueous media for experimental use.[2] Key physicochemical data are summarized below.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O · 2HCl | |

| Molecular Weight | 192.26 g/mol | 265.2 g/mol | [4] |

| CAS Number | 38212-30-5 | 38869-47-5 | [1][4] |

| Melting Point | 42-47 °C | ~240 °C | [5] |

| Density | 1.057 g/cm³ | Not Reported | [5] |

| UV max (λmax) | Not Reported | 204, 241, 294 nm | [4] |

| Solubility | Not Reported | DMSO: 30 mg/mL PBS (pH 7.2): 10 mg/mL DMF: 5 mg/mL Methanol: 1 mg/mL | [4] |

Synthesis and Manufacturing

Several synthetic routes to 1-(4-Methoxyphenyl)piperazine have been reported. The final step typically involves conversion to the hydrochloride salt via treatment with hydrochloric acid.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Diethanolamine and p-Anisidine

This method generates the intermediate in situ and proceeds to the final product in a single reaction vessel, avoiding the isolation of potentially hazardous intermediates.[6]

-

Step 1: Intermediate Formation. Slowly add 360 mL of hydrobromic acid (HBr, 0.5 mol) to 0.26 mol of diethanolamine in a suitable reaction flask over one hour.

-

Step 2: Cyclization. Stir and reflux the mixture for 12 hours. After reflux, distill the excess HBr, which can be recycled. The crude product, bis(2-bromoethyl)amine, is used directly without isolation.

-

Step 3: N-Arylation. Under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol to the same flask containing the crude intermediate.

-

Step 4: Reaction. Heat the mixture to 120°C for 5 hours. Add another portion of sodium carbonate (0.13 mol) and continue heating for an additional 24 hours.

-

Step 5: Work-up and Salt Formation. Cool the suspension to room temperature and wash twice with 100 mL of water. Adjust the pH of the organic layer to 12 with sodium hydroxide, then wash with saturated brine. Separate the organic layer and adjust its pH to 5 with concentrated HCl to precipitate the hydrochloride salt.

-

Step 6: Purification. Distill off the water and 1-butanol to yield the crude HCl salt. Recrystallize the product from ethanol and dry under vacuum at 100°C to a constant weight.[6]

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This common route involves the reaction of an aniline derivative with a pre-formed piperazine precursor.[5]

-

Step 1: Reaction Setup. Combine 4-methoxyaniline and bis(2-chloroethyl)amine hydrochloride in a reaction vessel with a suitable solvent (e.g., diethyleneglycol monomethyl ether).[7]

-

Step 2: Condensation. Heat the reaction mixture at high temperature (e.g., 150°C) for approximately 12 hours to facilitate the nucleophilic substitution and cyclization, forming the piperazine ring.[7]

-

Step 3: Isolation of the Free Base. After cooling, the free base can be isolated using standard extraction and purification techniques.

-

Step 4: Hydrochloride Salt Formation. Dissolve the purified free base in an anhydrous solvent such as ethanol or diethyl ether. Bubble dry HCl gas through the solution until precipitation is complete.[5]

-

Step 5: Purification. Collect the resulting precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Visualization of Synthetic Workflow

Caption: Workflow for the one-pot synthesis of 1-(4-Methoxyphenyl)piperazine HCl.

Pharmacology and Mechanism of Action

This compound exhibits a complex pharmacological profile, primarily interacting with monoamine neurotransmitter systems. It is characterized by a mixed mechanism of action, including properties of a serotonin-dopamine reuptake inhibitor and releasing agent, as well as direct receptor antagonism.[1][4]

Interaction with Monoamine Transporters

The compound has been shown in vitro to inhibit the reuptake and stimulate the release of monoamine neurotransmitters, a mechanism it shares with psychostimulants like amphetamines.[1] This action increases the synaptic concentrations of serotonin and dopamine, leading to enhanced neurotransmission, which is believed to underlie its stimulant and euphoric effects.

Caption: pMeOPP's mechanism on monoamine transporters in the synaptic cleft.

α1-Adrenoceptor Antagonism

Derivatives of pMeOPP have been investigated for their activity as selective antagonists at α1-adrenoceptors.[8] This property is therapeutically relevant for conditions such as benign prostatic hyperplasia (BPH), where blocking these receptors in the prostate and bladder neck leads to smooth muscle relaxation and symptomatic relief.[8] The antagonism at α1-adrenoceptors prevents endogenous catecholamines like norepinephrine from binding and eliciting a contractile response.

Caption: Antagonistic action of pMeOPP at the α1-adrenoceptor signaling pathway.

Pharmacological and Toxicological Data

While the mechanisms of action are qualitatively understood, specific quantitative data on binding affinities (Ki) and functional potencies (IC50) for 1-(4-Methoxyphenyl)piperazine at its primary targets are not extensively documented in publicly available literature. This is often the case for compounds that emerge outside of formal drug development programs. The table below summarizes available data and notes areas where information is lacking.

| Target | Parameter | Value | Compound | Notes | Reference(s) |

| Serotonin Transporter (SERT) | IC₅₀ | 230 nM | m-CPP | Data for related compound m-chlorophenylpiperazine, not pMeOPP. | [9] |

| Dopamine Transporter (DAT) | Ki / IC₅₀ | Not Reported | pMeOPP | Described as an inhibitor, but specific values are not available. | - |

| α1-Adrenoceptors | Ki / pA₂ | Not Reported | pMeOPP | The methoxyphenylpiperazine moiety is important for affinity, but specific values for the para isomer are not available. | - |

| Metabolizing Enzyme (CYP2D6) | Km | 48.34 µM | pMeOPP | Apparent Km for O-demethylation by human CYP2D6. | [3] |

| Toxicity | Cytotoxicity | Concentration-dependent | pMeOPP | Has demonstrated cytotoxic effects in various cell lines. | [5] |

| Toxicity | Hepatotoxicity | Observed at higher doses | pMeOPP | Potential for liver toxicity, especially in combination with other piperazines. | [5] |

Applications in Research and Drug Development

This compound serves as a valuable research tool for:

-

Probing the Serotonin System: Its activity as a non-selective serotonin receptor agonist and reuptake inhibitor allows for the investigation of serotonergic pathways in various neurological and psychiatric models.[2]

-

Lead Compound for α1-Antagonists: The core structure is a scaffold in the development of selective α1-adrenoceptor antagonists for potential use in treating BPH.[8]

-

Forensic and Toxicological Standards: It is used as a reference standard for the analytical detection of piperazine-based designer drugs in clinical and forensic samples.[4]

Conclusion

This compound is a compound with a dual identity. Historically rooted in the world of illicit psychoactives, its complex pharmacology, characterized by a multi-target engagement of the serotonergic, dopaminergic, and adrenergic systems, has endowed it with significant value for scientific research. While a comprehensive quantitative profile of its receptor and transporter interactions remains to be fully elucidated, it serves as an important chemical probe and a structural template for the development of novel therapeutic agents, particularly in the realm of α1-adrenoceptor modulation. Further research is warranted to precisely quantify its binding and functional parameters to better understand its therapeutic potential and toxicological risks.

References

- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. This compound|RUO [benchchem.com]

- 3. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. para-Methoxyphenylpiperazine [a.osmarks.net]

- 6. Pharmacological profile of mephedrone analogs and related new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: In Vivo Metabolism of 1-(4-Methoxyphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)piperazine (meOPP), often encountered as its hydrochloride salt, is an arylpiperazine derivative that has been investigated for its pharmacological properties. As with any xenobiotic, a thorough understanding of its metabolic fate is crucial for assessing its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the in vivo metabolism of 1-(4-methoxyphenyl)piperazine, detailing its biotransformation pathways, the metabolites formed, the enzymes responsible, and the analytical methodologies used for their identification and quantification.

Metabolic Pathways

The in vivo metabolism of 1-(4-methoxyphenyl)piperazine primarily proceeds through Phase I and Phase II biotransformation reactions. The principal metabolic routes identified in rat models are O-demethylation and the degradation of the piperazine ring, followed by conjugation of the resulting phenolic metabolite.

Phase I Metabolism

The initial metabolic transformations of meOPP involve oxidative reactions, predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.

-

O-Demethylation: The major Phase I metabolic pathway is the O-demethylation of the methoxy group on the phenyl ring. This reaction is primarily mediated by the polymorphic enzyme CYP2D6 in humans.[1][2][3] This biotransformation yields the principal and pharmacologically relevant metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[2][3][4]

-

Piperazine Ring Degradation: A secondary Phase I pathway involves the degradation of the piperazine moiety. This complex series of reactions can lead to the formation of 4-hydroxyaniline.[4]

Phase II Metabolism

The primary Phase I metabolite, 1-(4-hydroxyphenyl)piperazine, possesses a phenolic hydroxyl group, making it a substrate for Phase II conjugation reactions. While direct identification of these conjugates in the literature is limited, the use of acid hydrolysis in analytical protocols strongly suggests their presence.[4] These reactions increase the water solubility of the metabolite, facilitating its excretion.

-

Glucuronidation and Sulfation: It is hypothesized that 4-HO-PP undergoes conjugation with glucuronic acid or sulfate to form its respective glucuronide and sulfate conjugates.

In Vivo Metabolites

Studies in male Wistar rats have identified the following key metabolites after the administration of 1-(4-methoxyphenyl)piperazine.

| Metabolite Name | Chemical Structure | Metabolic Pathway |

| 1-(4-Hydroxyphenyl)piperazine (4-HO-PP) | HO-C₆H₄-N(CH₂CH₂)₂NH | O-Demethylation (Phase I) |

| 4-Hydroxyaniline | HO-C₆H₄-NH₂ | Piperazine Ring Degradation (Phase I) |

| 4-HO-PP Conjugates (presumed) | Glucuronide or Sulfate conjugates of 4-HO-PP | Glucuronidation/Sulfation (Phase II) |

Table 1: Summary of Identified and Presumed In Vivo Metabolites of 1-(4-Methoxyphenyl)piperazine.

Enzyme Kinetics

The O-demethylation of meOPP to 4-HO-PP has been characterized kinetically in human liver microsomes (pHLM) and with cDNA-expressed human CYP2D6.

| Enzyme System | Apparent Km (µM) | Apparent Vmax (pmol min-1 mg-1 protein or pmol min-1 pmol-1 CYP) | Reference |

| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein | [2][3] |

| cDNA-expressed human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP | [2][3] |

Table 2: Kinetic Parameters for the O-Demethylation of 1-(4-Methoxyphenyl)piperazine.

These data indicate that CYP2D6 is a key enzyme in the metabolism of meOPP.[2][3] The involvement of a polymorphic enzyme like CYP2D6 suggests that there may be significant inter-individual variability in the metabolism and clearance of this compound in the human population.

Experimental Protocols

The identification and quantification of 1-(4-methoxyphenyl)piperazine and its metabolites in biological matrices, particularly urine, have been primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail a typical experimental workflow based on published methodologies.[4]

Sample Preparation

-

Urine Collection: Urine samples are collected from experimental animals (e.g., rats) following administration of 1-(4-methoxyphenyl)piperazine hydrochloride.

-

Acid Hydrolysis: To cleave Phase II conjugates (glucuronides and sulfates) and liberate the parent metabolites, a portion of the urine sample is subjected to acid hydrolysis. This is typically achieved by adding a strong acid, such as hydrochloric acid, and heating the sample.

-

Liquid-Liquid Extraction: After hydrolysis and pH adjustment, the metabolites are extracted from the aqueous urine matrix into an organic solvent. A common extraction solvent mixture is dichloromethane-isopropanol-ethyl acetate. The organic layer is then separated and evaporated to dryness.

-

Derivatization: To improve the volatility and chromatographic properties of the metabolites for GC-MS analysis, a derivatization step is necessary. A frequently used method is microwave-assisted acetylation, where the dried extract is reacted with acetic anhydride in the presence of a solvent like pyridine under microwave irradiation. This process acetylates the hydroxyl and amine functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is then analyzed by GC-MS.

-

Gas Chromatography: The acetylated metabolites are separated on a capillary GC column. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute the compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. Full-scan data acquisition is often used for metabolite identification.

Metabolite Identification

The identification of metabolites is achieved by comparing their retention times and mass spectra with those of authentic reference standards. In the absence of standards, tentative identification can be made based on the interpretation of the fragmentation patterns in the mass spectra.

Conclusion

The in vivo metabolism of this compound is characterized by O-demethylation to its major active metabolite, 1-(4-hydroxyphenyl)piperazine, and degradation of the piperazine ring. The primary metabolite is likely further conjugated before excretion. The key enzyme in the primary metabolic step in humans is CYP2D6, highlighting the potential for inter-individual variability in its pharmacokinetics. The analytical methods for studying its metabolism typically involve GC-MS analysis after hydrolysis and derivatization. This comprehensive understanding of the metabolic fate of 1-(4-methoxyphenyl)piperazine is essential for its further development and for interpreting its pharmacological and toxicological profiles. Future research employing LC-MS/MS techniques would be beneficial for the direct characterization of Phase II conjugates and for developing more sensitive quantitative assays.

References

- 1. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]

- 2. mdpi.com [mdpi.com]

- 3. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP), a substituted piperazine derivative, serves as a valuable chemical scaffold and research tool in the field of central nervous system (CNS) drug discovery. Its significance lies in its interaction with critical monoamine neurotransmitter systems, specifically the serotonergic and dopaminergic pathways.[1] This compound exhibits a mixed pharmacological profile, including non-selective serotonin receptor agonism and activity as a monoamine reuptake inhibitor and releasing agent.[1][2] These characteristics make pMeOPP an important molecule for investigating the mechanisms of psychoactive substances and for exploring the role of the serotonin and dopamine systems in various neurological processes.[1] The hydrochloride salt form is typically used to improve the compound's stability and solubility in aqueous solutions for experimental use.[1]

Chemical Properties and Synthesis